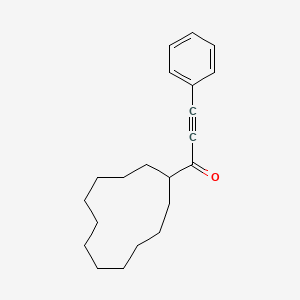
1-Cyclododecyl-3-phenylprop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclododecyl-3-phenylprop-2-yn-1-one is an organic compound characterized by a cyclododecyl group attached to a phenylprop-2-yn-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclododecyl-3-phenylprop-2-yn-1-one can be synthesized through a multi-step process involving the reaction of cyclododecyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions. The resulting intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclododecyl-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitrating agents in the presence of catalysts.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Cyclododecyl-3-phenylprop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclododecyl-3-phenylprop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohexyl-3-phenylprop-2-yn-1-one: Similar structure but with a cyclohexyl group instead of a cyclododecyl group.
1,3-Diphenylprop-2-yn-1-one: Contains two phenyl groups instead of a cyclododecyl group.
Uniqueness: 1-Cyclododecyl-3-phenylprop-2-yn-1-one is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in chemical and biological systems .
Properties
CAS No. |
918638-72-9 |
|---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-cyclododecyl-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C21H28O/c22-21(18-17-19-13-9-8-10-14-19)20-15-11-6-4-2-1-3-5-7-12-16-20/h8-10,13-14,20H,1-7,11-12,15-16H2 |
InChI Key |
KEKDERIUDQVYAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)C(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-](/img/structure/B14188821.png)
phosphane}](/img/structure/B14188825.png)
![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)
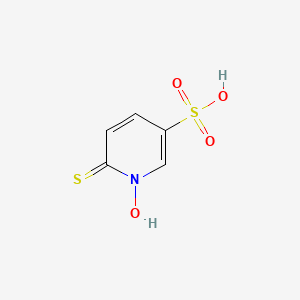
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B14188845.png)
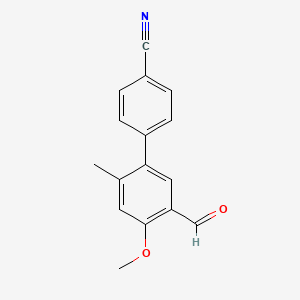
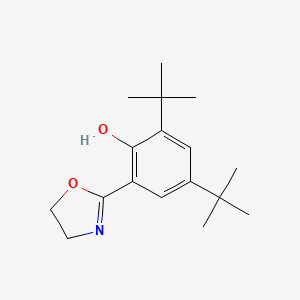
![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)
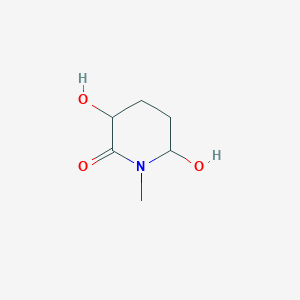
![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B14188877.png)
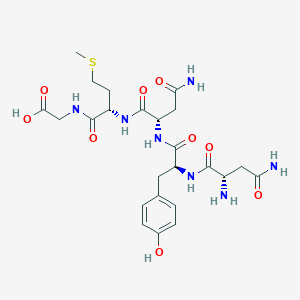
![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)
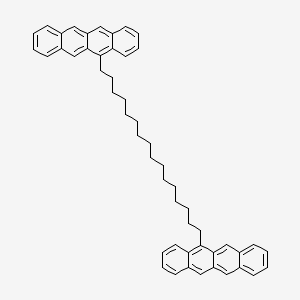
![Phosphonic acid, [[2-(6-amino-7H-purin-7-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B14188915.png)
